![molecular formula C8H6BrN3O3 B13921969 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyrimidine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent functionalization to introduce the methoxy and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
化学反应分析
Types of Reactions
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper, and solvents like DMF or DMSO.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various chemical products.
作用机制
The mechanism of action of 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, if it exhibits antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes in microorganisms. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group on the imidazo[1,2-a]pyrimidine core can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C8H6BrN3O3 |
|---|---|
分子量 |
272.06 g/mol |
IUPAC 名称 |
6-bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-6-4(9)2-12-3-5(7(13)14)10-8(12)11-6/h2-3H,1H3,(H,13,14) |
InChI 键 |
KKNJBXXLWSIQSF-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=NC(=CN2C=C1Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)
![1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)


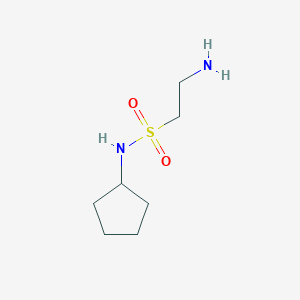

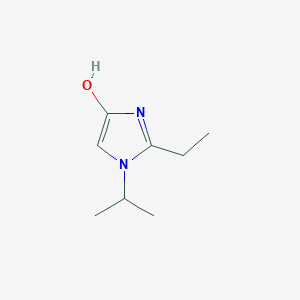
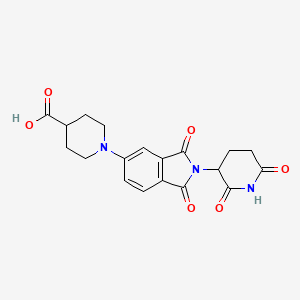
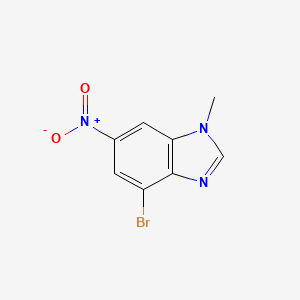
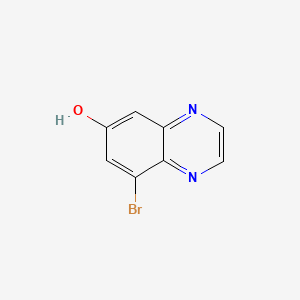

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)

